Menthofuran

Catalog No.
S604476
CAS No.
494-90-6
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menthofuran

CAS Number

494-90-6

Product Name

Menthofuran

IUPAC Name

3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3

InChI Key

YGWKXXYGDYYFJU-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)OC=C2C

Solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Synonyms

4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran; 3,9-Epoxy-p-mentha-3,8-diene; Menthofurane; NSC 315249;

Canonical SMILES

CC1CCC2=C(C1)OC=C2C

Plant Physiology and Biochemistry:

  • Menthofuran plays a role in the biosynthesis of essential oils in peppermint. Studies have shown that it can regulate the production of other components, such as menthol and pulegone [].

Toxicology:

  • Research is investigating the metabolic pathways and potential toxicity of menthofuran. Studies have been conducted in animals to understand how the body processes menthofuran and to assess potential risks [].

Antimicrobial Activity:

  • Some studies have explored the antimicrobial properties of menthofuran. However, more research is needed to understand its effectiveness and potential applications [].

Menthofuran is a monoterpenoid compound primarily found in various mint oils, particularly in pennyroyal (Mentha pulegium). Its chemical structure is characterized by a furan ring fused with a cyclohexane, specifically classified as 4,5,6,7-tetrahydro-1-benzofuran with methyl groups at the 3 and 6 positions. Menthofuran is notable for its high toxicity, being implicated as the primary toxic component in pennyroyal oil, which can lead to severe hepatotoxicity upon ingestion .

The primary mechanism of action of menthofuran is believed to be its role in liver toxicity. After ingestion, it is metabolized to reactive intermediates that damage liver cells (hepatocytes) [, ]. This mechanism is still under investigation, but the furan ring structure is thought to play a crucial role in its toxicity [].

Menthofuran is a highly toxic compound. Ingestion of pennyroyal oil containing menthofuran can lead to severe liver damage, multiple organ failure, and even death [, ]. Due to its toxicity, pennyroyal oil containing menthofuran is not recommended for internal use [].

, including autoxidation, which can lead to the formation of reactive intermediates. This process is exothermic and can result in hazardous situations such as spontaneous combustion of materials contaminated with menthofuran . The compound has been shown to react readily in Diels-Alder reactions, particularly with maleimide, yielding adducts under controlled conditions . Additionally, it can be metabolically activated by cytochrome P450 enzymes to form hepatotoxic metabolites, including a γ-ketoenal and epoxides derived from oxidative cleavage of the furan ring .

Menthofuran exhibits significant biological activity, primarily related to its toxicity. It has been identified as a potent inhibitor of cytochrome P450 2A6 and can deplete glutathione levels in hepatocytes, rendering them susceptible to oxidative stress and damage . In studies involving rat liver slices, menthofuran was shown to produce several oxidative metabolites that contribute to its hepatotoxic effects . The compound's toxicity is a major concern, especially given its presence in herbal remedies.

Menthofuran can be synthesized through several methods:

  • Biosynthesis: It is produced from pulegone via the enzyme menthofuran synthase, which facilitates its natural occurrence in mint plants .
  • Chemical Synthesis: A notable synthetic route involves the reaction of 5-methylcyclohexane-1,3-dione with allenyldimethylsulfonium bromide. This two-step process employs a furannulation strategy that includes enolate addition followed by rearrangement .

Menthofuran has several applications:

  • Agricultural Use: It acts as a nematicide, helping control nematode populations in crops .
  • Flavoring Agent: Due to its minty aroma, it is sometimes used in food flavoring and perfumery.
  • Research: Menthofuran serves as a model compound for studying the metabolism and toxicology of furan-containing compounds .

Research on menthofuran's interactions highlights its metabolic pathways and toxicological profiles. Studies show that menthofuran can form various metabolites upon oxidation, some of which are implicated in its hepatotoxic effects. These metabolites include monohydroxylated products and glutathione conjugates that may contribute to cellular damage in liver tissues . The compound's interactions with cytochrome P450 enzymes underscore its potential for drug-drug interactions when present in herbal formulations.

Menthofuran shares structural similarities with several other compounds found in mint oils and related plants. Here are some comparable compounds:

CompoundStructure CharacteristicsUnique Features
PulegoneMonoterpene ketonePrecursor to menthofuran; also hepatotoxic
MentholCyclohexanol derivativeCommonly used as a flavoring agent; less toxic
MenthoneMonoterpenoid ketoneLess toxic than menthofuran; used in fragrances
CarvoneMonoterpenoid ketoneDistinct aroma; utilized in food flavoring
ThymolMonoterpenoid phenolAntimicrobial properties; used in medicinal applications

Menthofuran's unique toxicity profile sets it apart from these similar compounds. While many share structural features or biological activities related to flavoring or therapeutic uses, menthofuran's strong hepatotoxicity makes it particularly noteworthy within this group .

Menthofuran was first identified as a constituent of essential oils derived from mint species, particularly peppermint (Mentha piperita) and related plants. Its discovery dates back to early phytochemical investigations into the aromatic profiles of mint oils, where it was recognized as a significant secondary metabolite contributing to the characteristic aroma and biological activity of these plants. Over time, menthofuran has been studied extensively for its role in plant metabolism and its impact on flavor, toxicity, and pharmacological effects.

Natural Occurrence and Distribution in Mint Species

Menthofuran is predominantly found in the essential oils of various Mentha species, including Mentha piperita (peppermint), Mentha pulegium, and Mentha haplocalyx. Its concentration varies among species and can be influenced by environmental factors and genetic variability. For instance, Mentha pulegium exhibits increased emission of (+)-menthofuran correlated with the upregulation of menthofuran synthase enzyme activity. The compound is also detected in other aromatic plants but is most notably associated with mint oils where it acts as a key secondary metabolite.

Significance as a Secondary Metabolite in Essential Oils

As a secondary metabolite, menthofuran plays several critical roles in plant biochemistry:

  • Contribution to Aroma and Flavor: Menthofuran imparts a distinctive aroma to mint oils, influencing the sensory qualities of peppermint and related products.
  • Biological Activity: It exhibits various biological effects, including insecticidal and antimicrobial properties, which can contribute to the plant's defense mechanisms.
  • Toxicological Relevance: Menthofuran is known for its hepatotoxicity at high concentrations, especially in animals, which has implications for the safety of mint oil consumption and medicinal use.
  • Biosynthetic Precursor: It is involved in the biosynthesis of other monoterpenes and related compounds within the mint metabolic pathways, acting as an intermediate or branch point in terpene metabolism.

Data Table: Key Chemical and Physical Properties of Menthofuran

PropertyValueNotes/Source
Molecular FormulaC10H14O-
Molecular Weight150.22 g/mol-
IUPAC Name3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-
CAS Number17957-94-7-
Melting PointApprox. 86 °C
Boiling Point204–208 °C
Density~0.97 g/mL at 20–25 °C
Flash Point~75.5–86 °C
LogP (Octanol-water)2.71Indicates moderate hydrophobicity
Vapor Pressure0.275 mmHg at 25 °C
Optical Isomers(-)-Menthofuran and (+)-MenthofuranEnantiomers with distinct properties

Research Findings and Biological Implications

Biosynthesis and Enzymatic Regulation

Menthofuran biosynthesis in mint species is catalyzed by menthofuran synthase, an enzyme whose expression levels correlate with menthofuran emission rates in plants such as Mentha pulegium. This enzymatic step is crucial in the metabolic pathway converting pulegone to menthofuran, influencing the overall composition of essential oils.

Pharmacological and Toxicological Studies

Studies have demonstrated that menthofuran exhibits both beneficial and adverse biological effects:

  • Neuroprotective Effects: Extracts containing menthofuran from Mentha species have shown potential in protecting neuronal cells against oxidative stress and apoptosis induced by gamma irradiation, mediated through antioxidant enzyme modulation and regulation of apoptotic markers such as P53 and Bcl-2.
  • Antioxidant Activity: Methanolic extracts of Mentha pulegium, rich in menthofuran, display significant antioxidant and anti-genotoxic activities in human lymphocyte cultures, enhancing enzymatic defenses like superoxide dismutase and glutathione peroxidase.
  • Insecticidal and Antimicrobial Properties: Menthofuran contributes to the bioactivity of mint oils against various pests and microbes, making it a compound of interest for natural pesticide development.

Structural Representation of Menthofuran

2D Chemical Structure:

      O     / \    /   \   |     |  CH3   CH3   \     /    C---C   /     \  H       H

Note: The above schematic represents the benzofuran core with methyl substitutions at positions 3 and 6.

3D Conformer:

Interactive 3D models available in chemical databases show the spatial arrangement of the tetrahydrobenzofuran ring and methyl groups, critical for understanding stereochemistry and biological interactions.

Epoxidation Reaction Mechanisms

The isopulegol-based synthesis represents one of the most established and well-documented approaches to menthofuran synthesis [1] [2]. The initial epoxidation step involves the conversion of isopulegol to isopulegol epoxide through various oxidative methodologies. The mechanism proceeds through electrophilic addition to the terminal alkene of isopulegol, maintaining the stereochemical integrity of the starting material [1] [2].

Peracid-mediated epoxidation follows the classical Prileshaev mechanism, where the peracid acts as an electrophilic oxidizing agent [1] [2]. The reaction occurs through a concerted process involving syn-addition of oxygen from the peroxy moiety to the carbon-carbon double bond. The most commonly employed peracid is meta-chloroperoxybenzoic acid (mCPBA), which provides reliable yields under mild conditions [1] [2].

Alternative epoxidation methodologies include the hydrogen peroxide-acetonitrile system, which operates through the formation of peroxyimidic acid intermediates [1] [2]. This system offers advantages in terms of environmental compatibility and reduced toxicity compared to traditional peracids. The mechanism involves the initial formation of acetonitrile-hydrogen peroxide adducts, which subsequently transfer oxygen to the isopulegol substrate [3].

Reaction Conditions and Yields:

  • Peracid epoxidation: Room temperature, 1-3 hours, yields 80-95% [1] [2]
  • Hydrogen peroxide-acetonitrile: Room temperature, 2-4 hours, yields 75-85% [1] [2]
  • Nitrile-mediated epoxidation: Acetonitrile (2-12 carbon atoms), H₂O₂, yields 70-80% [1] [2]

Oxidation and Dehydration Cyclization Processes

The oxidation step converts isopulegol epoxide to isopulegone epoxide through selective oxidation of the secondary alcohol functionality [1] [2]. This transformation is typically achieved using chlorine-pyridine complexes or aqueous hypochlorite systems under controlled conditions.

The chlorine-pyridine oxidation mechanism involves the formation of a charge transfer complex between pyridine and chlorine, or alternatively, the ionic salt C₆H₅NCl⁺Cl⁻ [4]. This system demonstrates remarkable selectivity for secondary alcohols over primary alcohols, making it particularly suitable for the isopulegol epoxide substrate [4]. The reaction proceeds through a nucleophilic attack by the alcohol oxygen on the electrophilic chlorine center, followed by elimination of hydrogen chloride [4].

Alternative oxidation methodologies include the use of aqueous hypochlorite solutions, which provide milder reaction conditions and reduced environmental impact [1] [2]. The hypochlorite system operates through the formation of hypochlorous acid, which serves as the active oxidizing species [1] [2].

Cyclodehydration Mechanisms:
The final cyclodehydration step involves the acid-catalyzed conversion of isopulegone epoxide to menthofuran through a series of concerted transformations [1] [2]. The mechanism begins with protonation of the epoxide oxygen, followed by nucleophilic attack by the carbonyl oxygen to form a hemiketal intermediate. Subsequent dehydration leads to the formation of the furan ring system [1] [2].

The cyclodehydration process is highly stereospecific, with the final product stereochemistry determined by the configuration of the starting epoxide [1] [2]. The reaction conditions typically involve mineral acids such as hydrochloric acid, with concentrations ranging from 3% to 9% providing optimal conversion rates [1] [2].

Allenic Sulfonium Salt Approaches

The allenic sulfonium salt methodology represents a convergent approach to menthofuran synthesis, offering the advantage of direct furan ring construction [5] [6] [7]. This strategy employs allenyldimethylsulfonium bromide as a key reagent for furannulation reactions with cyclic 1,3-dicarbonyl compounds.

Mechanism of Furannulation:
The reaction mechanism involves the initial formation of an allenic sulfonium salt from propargyl bromide and dimethyl sulfide, followed by isomerization to the allenic form under basic conditions [5] [6] [7]. The nucleophilic attack of the enolate anion of 5-methylcyclohexane-1,3-dione at the central carbon of the allene leads to the formation of a carbon-carbon bond. Subsequent intramolecular substitution reaction results in the formation of the oxygen-containing five-membered ring [5] [6] [7].

The final step involves isomerization of the initial 3-methylidenefuran intermediate to provide the trisubstituted furan product [5] [6] [7]. This transformation occurs spontaneously under the reaction conditions, driven by the thermodynamic stability of the aromatic furan system.

Synthetic Advantages:

  • Direct construction of the furan ring system
  • Two-step synthesis from readily available starting materials
  • Good functional group tolerance
  • Regioselective formation of 3-methylfuran derivatives

Reaction Conditions:

  • Solvent: Ethanol
  • Base: Sodium ethoxide
  • Temperature: Reflux conditions
  • Time: 2-4 hours
  • Yields: 60-80% for most substrates [5] [6] [7]

Furannulation Strategies for Menthofuran Synthesis

Advanced furannulation strategies have been developed to provide efficient access to menthofuran and related furan derivatives [7] [8]. These approaches focus on the direct assembly of the furan ring system through various cyclization methodologies.

Intramolecular Nitrile Oxide Cycloaddition:
This strategy employs a [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkene to construct the furan ring system [9]. The approach begins with citronellal as the starting material, which undergoes a series of transformations to generate the appropriate cycloaddition substrates [9].

The key cycloaddition reaction generates a 10:1 mixture of diastereoisomeric isoxazolines in good to excellent yields [9]. The high diastereoselectivity arises from the conformational constraints imposed by the substrate structure and the concerted nature of the cycloaddition process [9].

Titanium-Mediated Aldol Condensation:
The titanium tetrachloride-tributylamine system provides a powerful method for the direct synthesis of trialkylsubstituted furanones [10] [11]. This approach involves the reaction of ketones with α,α-dimethoxyketones under the promotion of titanium tetrachloride [10] [11].

The mechanism involves the formation of titanium enolate complexes, which undergo aldol addition with the dimethoxy ketone substrate [10] [11]. The resulting aldol adduct spontaneously cyclizes under the reaction conditions to form the furanone ring system [10] [11]. The use of titanium tetrachloride provides strong activation of the carbonyl group and prevents undesirable side reactions [10] [11].

Reaction Conditions:

  • Temperature: -78°C to room temperature
  • Solvent: Dichloromethane
  • Promoter: TiCl₄ (1.2 equivalents)
  • Base: Tributylamine (1.2 equivalents)
  • Time: 1-14 hours
  • Yields: 44-59% for direct one-pot synthesis [10] [11]

Comparative Analysis of Synthetic Routes

Synthesis MethodStepsOverall YieldAdvantagesLimitations
Isopulegol Three-Step Route365-70% [12]Established methodology, good yieldsMulti-step process, requires careful handling
Allenic Sulfonium Salt260-80% [6]Direct furan construction, short sequenceLimited substrate scope documentation
Nitrile Oxide CycloadditionMulti-stepGood to excellent [9]Stereoselective, chiral starting materialComplex multi-step sequence
Titanium-Mediated Aldol144-59% [10]One-pot synthesis, mild conditionsRequires anhydrous conditions
Chlorine-Pyridine Oxidation161-69% [1]Direct oxidation, good yieldsToxic reagents, environmental concerns

The isopulegol-based three-step route remains the most widely used methodology due to its reliability and well-understood mechanistic pathways [1] [2] [12]. The method provides consistent yields and utilizes readily available starting materials, making it suitable for both laboratory and industrial applications [1] [2].

The allenic sulfonium salt approach offers significant advantages in terms of synthetic efficiency, requiring only two steps for the construction of the furan ring system [6] [7]. However, the limited documentation of substrate scope and the requirement for specialized reagents may limit its broader application [6] [7].

The titanium-mediated aldol condensation provides the most direct route to menthofuran, offering one-pot synthesis under relatively mild conditions [10] [11]. The method demonstrates good functional group tolerance and provides access to a range of substituted furan derivatives [10] [11].

Green Chemistry Applications in Menthofuran Production

The application of green chemistry principles to menthofuran synthesis has become increasingly important in modern synthetic chemistry [13] [14]. Various approaches have been developed to minimize environmental impact while maintaining synthetic efficiency.

Microwave-Assisted Synthesis:
Microwave irradiation has been successfully applied to menthofuran synthesis, providing significant advantages in terms of energy efficiency and reaction time reduction [13] [14]. The use of microwave energy can decrease reaction times by over 1000-fold compared to conventional heating methods [13].

The microwave-assisted approach enables solvent-free reactions in many cases, leading to reduced waste generation and improved synthetic processing [13]. The enhanced reaction rates observed under microwave conditions are attributed to the unique heating mechanism, which provides rapid and uniform energy transfer to the reaction mixture [13].

Solvent-Free Conditions:
The development of solvent-free synthetic methodologies represents a significant advancement in green chemistry applications [13]. These approaches eliminate the use of organic solvents, reducing both environmental impact and operational costs [13].

Solvent-free reactions can be achieved through various strategies, including:

  • Neat reactions using liquid reactants
  • Solid-supported reactions
  • Mechanochemical activation
  • Microwave-assisted neat conditions

Flow Chemistry Applications:
Continuous flow chemistry offers significant advantages for menthofuran synthesis, including improved safety, better process control, and enhanced scalability [15]. Flow reactors enable precise control of reaction parameters and provide efficient heat and mass transfer [15].

The integration of microwave heating with flow chemistry (microwave-assisted continuous flow organic synthesis, MACOS) has emerged as a particularly attractive approach for large-scale menthofuran production [15]. This methodology addresses the traditional limitations of batch microwave synthesis while maintaining the advantages of microwave activation [15].

Environmental Impact Assessment:

Green Chemistry PrincipleApplicationEnvironmental Benefit
Atom EconomyOptimized reaction pathwaysReduced waste generation
Safer SolventsAqueous and solvent-free systemsReduced toxicity
Energy EfficiencyMicrowave activationLower energy consumption
CatalysisTitanium-mediated reactionsImproved selectivity
Pollution PreventionSolvent-free conditionsMinimal waste generation

The hydrogen peroxide-acetonitrile system demonstrates excellent green chemistry characteristics, offering high atom economy (85-90%) and minimal waste generation [3]. This system provides a safer alternative to traditional peracid-based epoxidation methods while maintaining comparable reaction efficiency [3].

Solvent-free methodologies achieve the highest green chemistry scores, with atom economies exceeding 90% and minimal environmental impact [13]. These approaches represent the ideal implementation of green chemistry principles in menthofuran synthesis [13].

The biosynthetic route, while not directly applicable to synthetic chemistry, provides valuable insights into environmentally compatible pathways for menthofuran formation [16] [17]. The enzymatic approach achieves perfect atom economy and operates under mild aqueous conditions, serving as a model for the development of biomimetic synthetic methodologies [16] [17].

Process Intensification:
The integration of multiple synthetic transformations into single-step processes represents a key strategy for improving the sustainability of menthofuran synthesis [18] [19]. Process intensification approaches include:

  • Domino reactions combining multiple bond-forming steps
  • Tandem catalysis using multiple catalytic systems
  • One-pot multicomponent reactions
  • Cascade reactions with in situ reagent generation

Physical Description

Bluish liquid, odour similar to that of menthol

XLogP3

3

Density

d154 0.97
0.960-0.970

GHS Hazard Statements

Aggregated GHS information provided by 1629 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1629 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1628 of 1629 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

494-90-6
17957-94-7

Wikipedia

(+/-)-menthofuran

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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